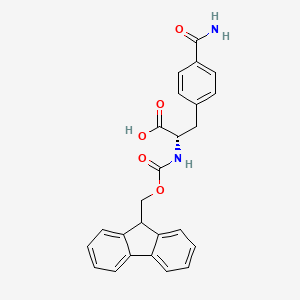

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-carbamoylphenyl)propanoic acid

説明

Fmoc-L-4-carbamoylphe

作用機序

Target of Action

The primary target of (2S)-3-(4-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known as Fmoc-L-4-Carbamoylphenylalanine, is the amine group of amino acids . This compound is frequently used as a protecting group for amines during peptide synthesis .

Mode of Action

Fmoc-L-4-Carbamoylphenylalanine interacts with its targets by forming a carbamate linkage with the amine group of amino acids . This interaction is facilitated by the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The fluorenyl group in the compound is highly fluorescent, which makes it suitable for analysis by reversed phase HPLC .

Biochemical Pathways

The biochemical pathway affected by Fmoc-L-4-Carbamoylphenylalanine is the peptide synthesis pathway . The compound acts as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .

Pharmacokinetics

It is known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The molecular and cellular effects of Fmoc-L-4-Carbamoylphenylalanine’s action are primarily seen in the facilitation of peptide synthesis . By acting as a protecting group for amines, it allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Action Environment

The action, efficacy, and stability of Fmoc-L-4-Carbamoylphenylalanine are influenced by various environmental factors. For instance, the compound is base-labile, meaning its stability and action can be affected by the pH of the environment . Furthermore, the compound’s fluorescence properties, which are utilized in its analytical applications, can be influenced by the presence of other UV-active compounds .

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-carbamoylphenyl)propanoic acid, commonly referred to as Fmoc-derivative, is a chiral compound that has garnered attention in various fields of biological research. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group and a carbamoylphenyl moiety, positions it as a significant intermediate in peptide synthesis and other organic compounds. This article explores its biological activity, including antimicrobial properties, enzyme interactions, and potential therapeutic applications.

Chemical Structure

The compound's chemical formula is , and its structure can be represented as follows:

Biological Activity Overview

-

Antimicrobial Properties :

- Recent studies have highlighted the antimicrobial effects of fluorenone derivatives, including those related to Fmoc compounds. These derivatives exhibited activity against various bacterial strains, indicating their potential as new antimicrobial agents.

- The structural modifications of the fluorenone nucleus significantly affect the compound's biological activity. For instance, electron-withdrawing groups have been shown to enhance the antimicrobial activity against both planktonic and biofilm states of bacteria .

-

Enzyme Interaction :

- The Fmoc group serves not only as a protecting group but also influences the compound's interaction with enzymes. Studies have demonstrated that compounds with similar structures can inhibit key enzymes involved in bacterial cell wall biosynthesis, such as InhA in Mycobacterium tuberculosis .

- The mechanism of action often involves non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are critical for modulating enzyme activities.

-

Therapeutic Applications :

- The potential therapeutic applications of this compound are vast, particularly in oncology and infectious diseases. Some derivatives have shown promising antiproliferative activity against cancer cell lines by acting as topoisomerase inhibitors .

- Additionally, the compound's ability to act on multiple biological targets suggests its utility in developing multi-target drugs that could address complex diseases more effectively.

Case Study 1: Antimicrobial Efficacy

A study evaluated several fluorenone derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the aryl moiety significantly enhanced inhibitory effects, with some compounds achieving low minimum inhibitory concentrations (MICs) .

Case Study 2: Enzyme Inhibition

In a separate investigation focusing on the inhibition of InhA from Mycobacterium tuberculosis, it was found that certain Fmoc derivatives effectively inhibited enzyme activity at nanomolar concentrations. This suggests that these compounds may serve as lead candidates for developing new anti-tubercular drugs .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Type | Antimicrobial Activity | Enzyme Target | IC50 (μM) |

|---|---|---|---|---|

| Compound A | Fmoc-Derivative | Moderate | InhA | 0.5 |

| Compound B | Fluorenone | High | Topoisomerase | 0.2 |

| Compound C | Carbamoyl | Low | None | N/A |

特性

IUPAC Name |

(2S)-3-(4-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-23(28)16-11-9-15(10-12-16)13-22(24(29)30)27-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNGLNMRFZUOTD-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。